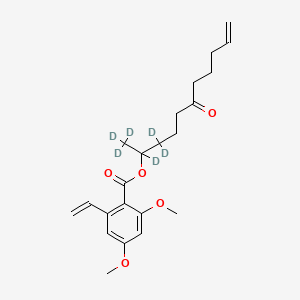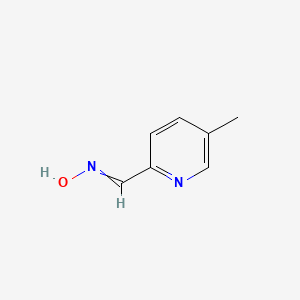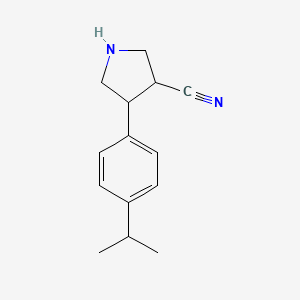
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile is a chemical compound that features a pyrrolidine ring substituted with a 4-isopropylphenyl group and a nitrile group at the 3-position. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile typically involves the formation of the pyrrolidine ring followed by the introduction of the isopropylphenyl and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-isopropylbenzaldehyde with a suitable amine and nitrile source can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The choice of solvents, temperature control, and purification techniques are critical to achieving efficient production on a large scale .
化学反应分析
Types of Reactions
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups present in the molecule.
Substitution: The aromatic ring and the pyrrolidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring .
科学研究应用
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nitrile group can act as an electrophile, participating in various biochemical reactions. These interactions can modulate biological pathways and lead to specific physiological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-3-carbonitrile: Lacks the isopropylphenyl group, resulting in different chemical and biological properties.
4-(4-Methylphenyl)pyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
Uniqueness
4-(4-Isopropylphenyl)pyrrolidine-3-carbonitrile is unique due to the presence of the isopropylphenyl group, which enhances its hydrophobicity and potential for specific interactions with biological targets. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its distinct chemical and biological properties .
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
4-(4-propan-2-ylphenyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-10(2)11-3-5-12(6-4-11)14-9-16-8-13(14)7-15/h3-6,10,13-14,16H,8-9H2,1-2H3 |
InChI 键 |
GCGWYBFXZBZMLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2CNCC2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


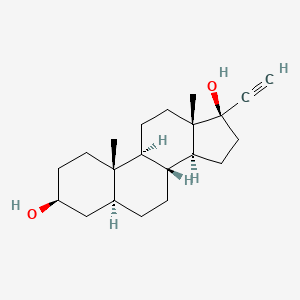
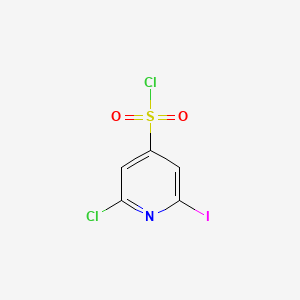
![L-[13C5]Xylose](/img/structure/B13442157.png)

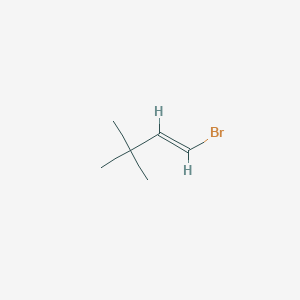
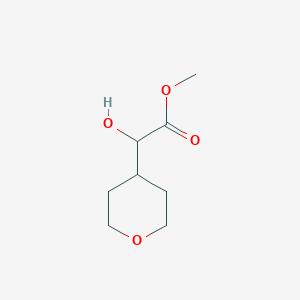
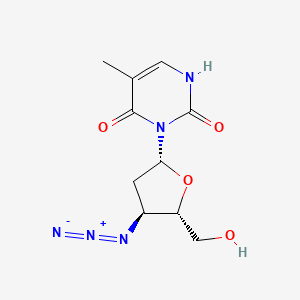

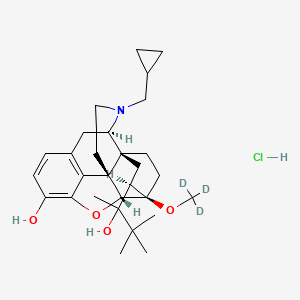
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)

